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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655 Get Quote

Spectroscopic Data of 2-Hydroxybutanamide: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxybutanamide. Due to the limited availability of experimentally derived public data, this

document presents a combination of predicted and theoretical spectroscopic information. It is

intended to serve as a valuable resource for researchers and scientists in the field of drug

development and chemical analysis.

Chemical Structure and Properties
IUPAC Name: 2-hydroxybutanamide[1]

Molecular Formula: C₄H₉NO₂[1]

Molecular Weight: 103.12 g/mol [1]

CAS Number: 1113-58-2[1]

Mass Spectrometry Data
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High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental

composition of a molecule. The table below lists the predicted mass-to-charge ratios (m/z) for

various adducts of 2-Hydroxybutanamide.

Adduct Predicted m/z

[M+H]⁺ 104.0706

[M+Na]⁺ 126.0526

[M-H]⁻ 102.0560

[M+NH₄]⁺ 121.0972

[M+K]⁺ 142.0265

[M+H-H₂O]⁺ 86.0606

Table 1: Predicted mass spectrometry data for 2-Hydroxybutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Although experimental spectra for 2-Hydroxybutanamide are not readily available in

public databases, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts.

These predictions are based on the known chemical environment of the protons and carbons in

the molecule.

3.1. Predicted ¹H NMR Data
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Proton Assignment
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

H-1 (CH₃) 0.9 - 1.0 Triplet (t) 7.0 - 8.0

H-2 (CH₂) 1.6 - 1.8 Multiplet (m) -

H-3 (CH) 4.0 - 4.2
Triplet (t) or Doublet of

Doublets (dd)
5.0 - 7.0

H-4 (OH) 2.0 - 4.0 (variable) Broad Singlet (br s) -

H-5 (NH₂) 6.5 - 7.5 (variable) Broad Singlet (br s) -

Table 2: Predicted ¹H NMR data for 2-Hydroxybutanamide. Chemical shifts are referenced to

TMS at 0.00 ppm.

3.2. Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (CH₃) 10 - 15

C-2 (CH₂) 25 - 35

C-3 (CH-OH) 70 - 80

C-4 (C=O) 175 - 185

Table 3: Predicted ¹³C NMR data for 2-Hydroxybutanamide. Chemical shifts are referenced to

TMS at 0.00 ppm.

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption bands for 2-Hydroxybutanamide.
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H (Alcohol) 3550 - 3200 Strong, Broad

N-H (Amide) 3500 - 3300
Medium, Broad (two bands for

primary amide)

C-H (Alkyl) 2950 - 2850 Medium to Strong

C=O (Amide I) 1690 - 1630 Strong

N-H bend (Amide II) 1650 - 1550 Medium

C-O (Alcohol) 1260 - 1000 Strong

Table 4: Predicted IR absorption bands for 2-Hydroxybutanamide.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a small organic molecule like 2-Hydroxybutanamide.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[2][3] For

¹³C NMR, a higher concentration of 50-100 mg may be required.[2] Ensure the sample is

fully dissolved and free of any particulate matter.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient

number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger

number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).
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5.2. Infrared (IR) Spectroscopy

Sample Preparation:

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).

Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide

(KBr) and press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

5.3. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile, or water).

Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-

ICR) equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass

spectrum in either positive or negative ion mode, depending on the analyte's properties.

Data Analysis: The resulting spectrum displays the relative abundance of ions as a function

of their mass-to-charge ratio (m/z). The accurate mass measurements are used to determine

the elemental composition.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an unknown

compound using spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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